molecular formula C22H17ClN2O3S B2779906 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole CAS No. 318951-66-5

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B2779906
CAS No.: 318951-66-5
M. Wt: 424.9
InChI Key: YKTFPDPMGVDHHH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a phenylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorobenzene derivative in the presence of a suitable catalyst.

    Attachment of the methoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction using a methoxybenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-sulfonylated products, reduced nitro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole: Lacks the phenylsulfonyl group, resulting in different chemical properties and biological activities.

    5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(methylsulfonyl)-1H-pyrazole: Contains a methylsulfonyl group instead of a phenylsulfonyl group, leading to variations in reactivity and applications.

    5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylthio)-1H-pyrazole:

Uniqueness

The presence of the phenylsulfonyl group in 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-28-19-13-11-18(12-14-19)25-22(16-7-9-17(23)10-8-16)21(15-24-25)29(26,27)20-5-3-2-4-6-20/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTFPDPMGVDHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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